molecular formula C81H124N20O24S4 B8101614 (1R,4S,5S,8S,11S,12S,15R,21S,22S,25R,28S,33S,36S,41S,44S)-11-[[(3R,6S,9S,15R,18S)-18-amino-15-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-6-propan-2-yl-1-thia-4,7,10,13,16-pentazacyclononadecane-3-carbonyl]amino]-33,44-bis[(2S)-butan-2-yl]-41-(2-carboxyethyl)-4,12,22,28-tetramethyl-8-(2-methylpropyl)-7,10,16,19,23,27,30,32,35,38,40,43,46-tridecaoxo-36-propan-2-yl-3,13,23lambda4-trithia-6,9,17,20,26,29,31,34,37,39,42,45-dodecazatricyclo[19.9.8.85,15]hexatetracontane-25-carboxylic acid

(1R,4S,5S,8S,11S,12S,15R,21S,22S,25R,28S,33S,36S,41S,44S)-11-[[(3R,6S,9S,15R,18S)-18-amino-15-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-6-propan-2-yl-1-thia-4,7,10,13,16-pentazacyclononadecane-3-carbonyl]amino]-33,44-bis[(2S)-butan-2-yl]-41-(2-carboxyethyl)-4,12,22,28-tetramethyl-8-(2-methylpropyl)-7,10,16,19,23,27,30,32,35,38,40,43,46-tridecaoxo-36-propan-2-yl-3,13,23lambda4-trithia-6,9,17,20,26,29,31,34,37,39,42,45-dodecazatricyclo[19.9.8.85,15]hexatetracontane-25-carboxylic acid

Cat. No.: B8101614
M. Wt: 1890.2 g/mol
InChI Key: LOHAAMWDKJNSML-OCPKDPFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(1R,4S,5S,8S,11S,12S,15R,21S,22S,25R,28S,33S,36S,41S,44S)-11-[[(3R,6S,9S,15R,18S)-18-amino-15-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-6-propan-2-yl-1-thia-4,7,10,13,16-pentazacyclononadecane-3-carbonyl]amino]-33,44-bis[(2S)-butan-2-yl]-41-(2-carboxyethyl)-4,12,22,28-tetramethyl-8-(2-methylpropyl)-7,10,16,19,23,27,30,32,35,38,40,43,46-tridecaoxo-36-propan-2-yl-3,13,23lambda4-trithia-6,9,17,20,26,29,31,34,37,39,42,45-dodecazatricyclo[19.9.8.85,15]hexatetracontane-25-carboxylic acid" is a highly complex macrocyclic molecule with a polycyclic backbone, multiple stereocenters, and diverse functional groups. Its structure includes:

  • Substituents: Branched alkyl groups (e.g., isopropyl, butan-2-yl), carboxylic acid moieties, and indole-containing side chains, which suggest roles in solubility modulation and targeted interactions with biological receptors.
  • Stereochemistry: 15 stereocenters, emphasizing the importance of configuration in its bioactivity.

Properties

IUPAC Name

(1R,4S,5S,8S,11S,12S,15R,21S,22S,25R,28S,33S,36S,41S,44S)-11-[[(3R,6S,9S,15R,18S)-18-amino-15-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-6-propan-2-yl-1-thia-4,7,10,13,16-pentazacyclononadecane-3-carbonyl]amino]-33,44-bis[(2S)-butan-2-yl]-41-(2-carboxyethyl)-4,12,22,28-tetramethyl-8-(2-methylpropyl)-7,10,16,19,23,27,30,32,35,38,40,43,46-tridecaoxo-36-propan-2-yl-3,13,23λ4-trithia-6,9,17,20,26,29,31,34,37,39,42,45-dodecazatricyclo[19.9.8.85,15]hexatetracontane-25-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H124N20O24S4/c1-15-37(9)60-76(118)88-47(21-22-57(105)106)69(111)91-52-31-127-40(12)62(101-73(115)51-30-126-29-45(82)66(108)90-50(28-102)67(109)84-26-55(103)87-49(71(113)96-58(35(5)6)74(116)92-51)24-43-25-83-46-20-18-17-19-44(43)46)78(120)89-48(23-34(3)4)70(112)100-63(79(121)99-60)41(13)128-32-53-72(114)86-39(11)65(107)94-54(81(123)124)33-129(125)42(14)64(95-56(104)27-85-68(52)110)80(122)97-59(36(7)8)75(117)98-61(38(10)16-2)77(119)93-53/h17-20,25,34-42,45,47-54,58-64,83,102H,15-16,21-24,26-33,82H2,1-14H3,(H,84,109)(H,85,110)(H,86,114)(H,87,103)(H,88,118)(H,89,120)(H,90,108)(H,91,111)(H,92,116)(H,93,119)(H,94,107)(H,95,104)(H,96,113)(H,97,122)(H,98,117)(H,99,121)(H,100,112)(H,101,115)(H,105,106)(H,123,124)/t37-,38-,39-,40-,41-,42-,45+,47-,48-,49-,50+,51-,52-,53-,54-,58-,59-,60-,61-,62+,63+,64+,129?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHAAMWDKJNSML-OCPKDPFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSC(C(C(=O)NC(C(=O)NC(C(SCC3C(=O)NC(C(=O)NC(CS(=O)C(C(C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)C(C)C)NC(=O)CNC2=O)C)C(=O)O)C)C)C(=O)N1)CC(C)C)NC(=O)C4CSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N4)C(C)C)CC5=CNC6=CC=CC=C65)CO)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CS[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](SC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CS(=O)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)[C@@H](C)CC)C(C)C)NC(=O)CNC2=O)C)C(=O)O)C)C)C(=O)N1)CC(C)C)NC(=O)[C@@H]4CSC[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C(C)C)CC5=CNC6=CC=CC=C65)CO)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H124N20O24S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1890.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Key Features Bioactivity/Applications Source/Evidence
Target Compound Macrocyclic thia/aza-backbone, indole substituents, carboxylic acid groups Hypothesized: Enzyme inhibition, antimicrobial Synthetic (analogous to )
Populus phenylpropenoid glycerides Linear phenylpropenoids with glyceride esters Anti-inflammatory, antibacterial Natural (Populus buds)
Fluorinated triazole derivatives (e.g., Compound 16 in ) Perfluorinated chains, triazole linkers Antiviral, enhanced metabolic stability Synthetic
Momilactone B Diterpene lactone with epoxide and hydroxyl groups Allelopathic, inhibits plant growth Natural (rice roots)
Bis-indole G4 DNA binders Dual indole substituents, planar aromatic systems Stabilizes G-quadruplex DNA, anticancer potential Synthetic

Key Comparison Points

Structural Complexity: The target compound exceeds natural phenylpropenoids (Populus) in complexity due to its macrocyclic core and multiple stereocenters. However, it shares functional groups (e.g., carboxylic acids) with momilactone B, which influence solubility and environmental interactions . Compared to fluorinated triazoles (e.g., Compound 16 ), the target lacks perfluorinated chains but incorporates thia/aza-rings, which may enhance metal coordination or redox activity.

However, its macrocyclic structure may limit penetration compared to smaller planar molecules .

Synthetic vs. Natural Origins: Natural compounds like Populus phenylpropenoids and momilactone B exhibit evolutionary optimization for ecological roles (e.g., antimicrobial defense). In contrast, the target compound’s synthetic design allows for precise functionalization (e.g., isopropyl groups for lipophilicity) .

Research Findings and Gaps

  • Synergistic Effects : Similar to Populus bud extracts, the compound’s multi-substituent architecture may enable synergistic bioactivity, though this requires validation .
  • Toxicity Risks : Fluorinated analogs () show placental transfer concerns; the target compound’s thia/aza-rings warrant toxicity screening for reactive intermediates .

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